molecular formula C3H6ClNO2 B1367236 2-chloro-N-methoxyacetamide CAS No. 36851-81-7

2-chloro-N-methoxyacetamide

Cat. No. B1367236
CAS RN: 36851-81-7
M. Wt: 123.54 g/mol
InChI Key: QUWWITOOFIHCJI-UHFFFAOYSA-N
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Description

“2-chloro-N-methoxyacetamide” is a chemical compound with the molecular formula C3H6ClNO2 . It has a molecular weight of 123.54 . This compound is a Weinreb amide , which are commonly used in organic synthesis.


Synthesis Analysis

“2-chloro-N-methoxyacetamide” is used in the preparation of 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity . It can also be used in the preparation of 2-(benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide .


Molecular Structure Analysis

The InChI code for “2-chloro-N-methoxyacetamide” is 1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6) . The InChI key is QUWWITOOFIHCJI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-chloro-N-methoxyacetamide” is a solid at room temperature . It has a melting point of 39-41 °C (lit.) . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Protein Synthesis Inhibition : Chloracetamides, including compounds related to 2-chloro-N-methoxyacetamide, have been studied for their effects on protein synthesis. For example, certain chloracetamide herbicides were found to inhibit the incorporation of leucine into proteins in oat seedlings. However, these herbicides did not affect the rate of polypeptide elongation in a cell-free protein synthesizing system, suggesting that the inhibition of protein synthesis occurs in vivo but not during the translation of mRNA into protein (Deal, Reeves, Larkins, & Hess, 1980).

  • Synthesis Applications : A new reagent for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit was developed using 2-chloro-N-methoxy-N-methylacetamide. This reagent, when reacted with aldehydes under Julia conditions, furnishes the α,β-unsaturated N-methoxy-N-methyl-amide functionality, demonstrating the chemical's utility in synthetic applications (Manjunath, Sane, & Aidhen, 2006).

  • Anthelminthic Properties : A study on a compound related to 2-chloro-N-methoxyacetamide, namely N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, revealed its efficacy as an anthelminthic, demonstrating activity against nematodes, filariae, and cestodes in rodents (Wollweber, Niemers, Flucke, Andrews, Schulz, & Thomas, 1979).

  • Herbicide Metabolism : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes found that these herbicides undergo complex metabolic transformations. Key intermediates in the metabolic pathway of chloroacetamide herbicides were identified, which are crucial for understanding their biotransformation and potential effects (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Biocatalytic Processes : The biocatalytic process for synthesizing chiral amines related to chloroacetamide herbicides was optimized. This process involved transamination of methoxyacetone and isopropylamine, highlighting the potential of biocatalysis in the production of compounds related to 2-chloro-N-methoxyacetamide (Matcham, Nelson, Wang, & Wu, 1999).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The hazard statements associated with it are H302 + H312 + H332 . The precautionary statements are P261 - P264 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 .

properties

IUPAC Name

2-chloro-N-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWWITOOFIHCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509541
Record name 2-Chloro-N-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methoxyacetamide

CAS RN

36851-81-7
Record name 2-Chloro-N-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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